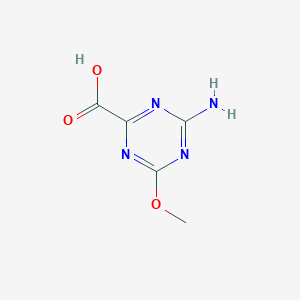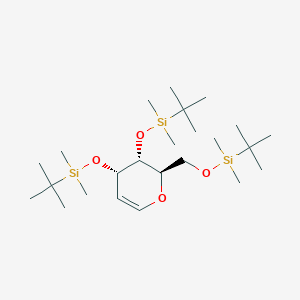
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyl groups. These groups are known for their steric bulk and protective properties in organic synthesis. The compound is often used in synthetic chemistry due to its stability and reactivity under specific conditions.
Méthodes De Préparation
The synthesis of (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) typically involves multiple steps. The initial step often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the dihydropyran ring and the introduction of additional tert-butyldimethylsilyl groups. Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through the steric hindrance provided by the tert-butyldimethylsilyl groups. These groups protect specific sites on the molecule, preventing reactions that would otherwise occur. The molecular targets and pathways involved depend on the specific application and the functional groups being protected.
Comparaison Avec Des Composés Similaires
Similar compounds include other silyl-protected molecules such as:
- tert-Butyldimethylsilyl chloride
- Trimethylsilyl chloride
- Triisopropylsilyl chloride
Compared to these compounds, (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) offers enhanced stability and selective reactivity due to the presence of multiple tert-butyldimethylsilyl groups.
Propriétés
Formule moléculaire |
C24H52O4Si3 |
|---|---|
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20+,21-/m0/s1 |
Clé InChI |
FMXIGEXRLSNRMR-HBMCJLEFSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


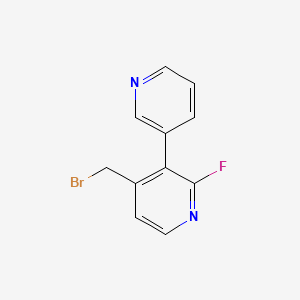
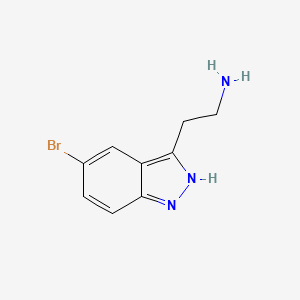
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
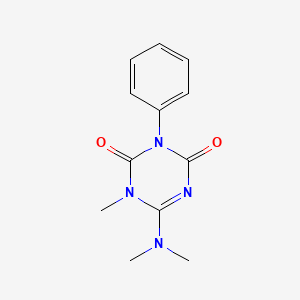


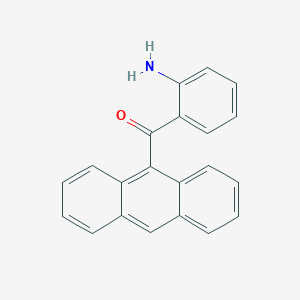
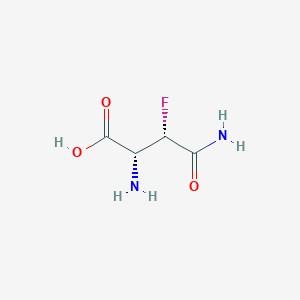
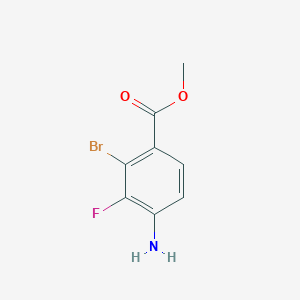
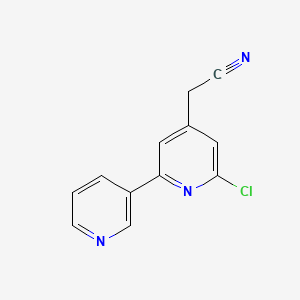

![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
